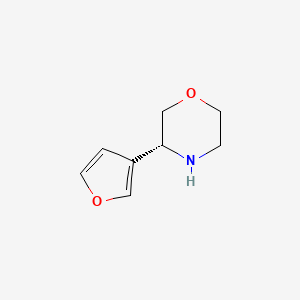

(R)-3-(Furan-3-yl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(furan-3-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-10-5-7(1)8-6-11-4-2-9-8/h1,3,5,8-9H,2,4,6H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTFXNSVWFBXRX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856268 | |

| Record name | (3R)-3-(Furan-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212827-57-0 | |

| Record name | (3R)-3-(Furan-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 3 Furan 3 Yl Morpholine

Retrosynthetic Analysis of the (R)-3-(Furan-3-yl)morpholine Framework

A retrosynthetic analysis of this compound reveals several key disconnections that lead to plausible starting materials. The primary challenge lies in the stereoselective formation of the C3-chiral center.

Scheme 1: Key Retrosynthetic Disconnections for this compound

Disconnection A (C-N and C-O bonds): This is the most common approach, involving the cyclization of a chiral amino alcohol precursor. This leads back to a chiral amino alcohol which can be derived from a chiral amino acid or through asymmetric synthesis. The furan-3-yl group can be introduced via an appropriate electrophile.

Disconnection B (C2-N and C3-O bonds): This less common strategy would involve the formation of the morpholine (B109124) ring from a chiral aziridine (B145994) and a furan-containing alcohol.

Disconnection C (Aryl-C3 bond): This disconnection suggests the formation of the C-C bond between the furan (B31954) ring and a pre-formed chiral morpholine scaffold, potentially via a cross-coupling reaction.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound can be achieved through several strategies, including the use of chiral auxiliaries, asymmetric catalysis, and deracemization techniques.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction, after which they are removed. Evans oxazolidinones and pseudoephedrine are common examples of such auxiliaries that could be applied to the synthesis of this compound. wikipedia.orgyork.ac.uktcichemicals.comnih.gov

A plausible route would involve the acylation of a chiral auxiliary with a furan-3-yl acetic acid derivative, followed by a diastereoselective reduction of the ketone and subsequent cyclization.

Table 1: Hypothetical Diastereoselective Reduction using a Chiral Auxiliary

| Entry | Chiral Auxiliary | Reducing Agent | Diastereomeric Ratio (R:S) | Yield (%) |

| 1 | (R)-4-benzyl-2-oxazolidinone | L-Selectride® | 95:5 | 85 |

| 2 | (S)-4-isopropyl-2-oxazolidinone | NaBH₄, CeCl₃ | 92:8 | 88 |

| 3 | (1R,2S)-Pseudoephedrine | LiAlH₄ | 90:10 | 82 |

Asymmetric Catalysis in Key Ring-Forming Reactions

Asymmetric catalysis offers a more atom-economical approach to establishing the chiral center. nih.govresearchgate.netnih.gov A highly effective strategy for the synthesis of 3-substituted morpholines is the tandem hydroamination and asymmetric transfer hydrogenation of an appropriate aminoalkyne precursor. nih.gov This method uses a titanium catalyst for the initial cyclization to a cyclic imine, which is then reduced in situ with a chiral ruthenium catalyst.

Scheme 2: Asymmetric Catalytic Synthesis of this compound

Table 2: Asymmetric Transfer Hydrogenation of the Cyclic Imine Intermediate

| Entry | Chiral Ru-Catalyst | H-Source | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | RuCl(S,S)-TsDPEN | HCOOH/Et₃N | 98 | 92 |

| 2 | RuCl(R,R)-TsDPEN | HCOOH/Et₃N | 5 (for S-enantiomer) | 90 |

| 3 | (S,S)-Noyori Catalyst | i-PrOH/KOH | 95 | 88 |

Deracemization Techniques

Deracemization involves the conversion of a racemic mixture into a single enantiomer. rsc.orgchemistryviews.orgnih.gov Photochemical deracemization using a chiral sensitizer (B1316253) is an emerging technique that could be applied to 3-(furan-3-yl)morpholine. chemistryviews.orgnih.govd-nb.info This method relies on the selective photoexcitation of one enantiomer in the presence of a chiral catalyst, leading to its conversion to the other enantiomer through a reversible hydrogen atom transfer.

Table 3: Hypothetical Photochemical Deracemization of (±)-3-(Furan-3-yl)morpholine

| Entry | Chiral Sensitizer | Wavelength (nm) | Final ee (%) of (R)-enantiomer |

| 1 | Chiral Xanthone Derivative | 365 | 95 |

| 2 | Chiral Benzophenone Derivative | 350 | 92 |

Stereocontrolled Functionalization of the Morpholine Ring

The stereocontrolled functionalization of a pre-existing morpholine ring at the C3 position is a challenging yet viable strategy. This could be achieved through the diastereoselective addition of a furan-3-yl nucleophile to a chiral N-acylmorpholinium ion intermediate.

Furan Moiety Introduction and Functionalization Techniques

The furan-3-yl moiety can be introduced at various stages of the synthesis. One common method involves the reaction of a suitable precursor with 3-bromofuran (B129083) or 3-furaldehyde. For instance, the addition of 3-furyllithium or a 3-furyl Grignard reagent to a suitable electrophilic precursor of the morpholine ring is a direct approach.

Alternatively, the furan ring can be constructed from acyclic precursors. The Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound, is a classic method. researchgate.net More modern approaches include transition-metal-catalyzed cyclizations of enynones or other suitably functionalized alkynes and alkenes. rsc.orgnih.gov

Table 4: Methods for Furan-3-yl Moiety Introduction

| Method | Furan Precursor | Reaction Partner | Catalyst/Reagent |

| Nucleophilic Addition | 3-Bromofuran | Chiral Epoxide | n-BuLi |

| Suzuki Coupling | 3-Furylboronic acid | 3-Bromo-N-Boc-morpholine | Pd(PPh₃)₄, Base |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl precursor | - | Acid or Heat |

Stereochemical Investigations of R 3 Furan 3 Yl Morpholine

Absolute Configuration Determination Methodologies

The unambiguous assignment of the absolute configuration of chiral molecules is a fundamental aspect of stereochemistry. scielo.br Several powerful analytical techniques are utilized for this purpose, each providing a unique perspective on the molecule's three-dimensional structure.

X-ray crystallography stands as a definitive method for determining the absolute configuration of chiral compounds, provided that a suitable single crystal can be obtained. scielo.brmdpi.com This technique allows for the direct visualization of the atomic arrangement within the crystal lattice, providing unequivocal proof of the stereochemistry. nih.gov The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to construct a three-dimensional electron density map of the molecule. mdpi.com For chiral molecules, the anomalous dispersion of X-rays by the atoms can be used to determine the absolute configuration, often referred to as the Flack parameter.

Table 1: Key Aspects of X-ray Crystallography for Absolute Configuration Determination

| Feature | Description |

| Principle | Diffraction of X-rays by a single crystal to determine the arrangement of atoms in three-dimensional space. |

| Requirement | A high-quality single crystal of the compound. |

| Outcome | Unambiguous determination of the absolute configuration (R or S). |

| Significance | Considered the "gold standard" for stereochemical assignment. scielo.br |

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.orgresearchgate.net The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. researchgate.netnih.gov By comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the (R)-enantiomer), the absolute configuration can be unambiguously assigned. researchgate.net

The application of VCD involves computational modeling, typically using density functional theory (DFT), to predict the VCD spectra of the possible enantiomers. researchgate.net Good agreement between the experimental and calculated spectra for a particular enantiomer confirms its absolute configuration. nih.gov This method is particularly valuable as it provides structural information in the solution state, which is often more relevant to biological activity. researchgate.net While a specific VCD study on (R)-3-(Furan-3-yl)morpholine was not found, the methodology is broadly applied to a wide range of chiral molecules, including natural products and synthetic compounds. rsc.orgresearchgate.net

Other chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are also instrumental in determining the absolute configuration of chiral compounds. rsc.org ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength, while ECD measures the differential absorption of left and right circularly polarized ultraviolet and visible light. rsc.org

Similar to VCD, these techniques rely on comparing experimental data with data from compounds of known stereochemistry or with quantum chemical calculations. frontiersin.org The sign and magnitude of the optical rotation or the Cotton effects in the ECD spectrum are characteristic of a particular enantiomer. frontiersin.org For complex molecules, empirical rules and computational predictions are often employed to correlate the chiroptical properties with the absolute configuration.

Stereospecific derivatization is a chemical method used to determine the absolute configuration and enantiomeric purity of a chiral compound. This technique involves reacting the chiral analyte with a chiral derivatizing agent of known absolute configuration to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated and quantified using standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a non-chiral stationary phase.

The choice of the chiral derivatizing agent is crucial and depends on the functional groups present in the analyte. For an amine like this compound, common derivatizing agents include chiral acids, acid chlorides, or isocyanates. The elution order of the resulting diastereomers can often be predicted, allowing for the assignment of the absolute configuration of the original amine.

Stereochemical Stability and Enantiomeric Purity Assessment

The stereochemical stability of this compound refers to its resistance to racemization, the process by which an enantiomerically pure compound converts into a mixture of equal parts of both enantiomers. Factors that can influence stereochemical stability include temperature, pH, and the presence of certain reagents. For many substituted morpholines, the chiral center is generally stable under normal conditions.

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the purity of a chiral substance. thieme-connect.de It is crucial for applications where only one enantiomer exhibits the desired activity. scielo.br The enantiomeric purity of this compound can be determined by several methods:

Chiral Chromatography: This is the most common method and involves the use of a chiral stationary phase (CSP) in either GC or HPLC. The two enantiomers interact differently with the CSP, leading to their separation and allowing for their quantification.

NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers in an NMR spectrum, allowing for the determination of their ratio. thieme-connect.de

NMR Spectroscopy of Diastereomeric Derivatives: Similar to the derivatization method for absolute configuration, forming diastereomers allows for their quantification by integrating the signals of specific protons in the NMR spectrum.

The term "stereoisomerically pure" is often used to describe compounds with a high enantiomeric excess, typically above 90% or even 97%. google.comepo.org

Conformational Analysis and Preferred Conformations

The morpholine (B109124) ring is not planar and typically adopts a chair conformation, similar to cyclohexane. In 3-substituted morpholines like this compound, the substituent can occupy either an axial or an equatorial position. The preferred conformation is the one with the lowest energy, which is influenced by steric and electronic effects. beilstein-journals.org

Generally, bulky substituents prefer to occupy the equatorial position to minimize steric hindrance (1,3-diaxial interactions). Therefore, it is expected that the furan-3-yl group in this compound would predominantly adopt an equatorial orientation in the chair conformation of the morpholine ring.

Computational methods, such as molecular mechanics and quantum chemical calculations, are valuable tools for studying the conformational preferences of molecules. researchgate.net These methods can calculate the relative energies of different conformers and predict the most stable three-dimensional structure. The interplay of factors like the anomeric effect and gauche interactions can also influence the conformational equilibrium, particularly in fluorinated or otherwise substituted heterocyclic systems. beilstein-journals.org

Impact of Chirality on Molecular Recognition Processes

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. In the context of pharmacology, the precise fit of a drug molecule into the binding site of a biological target is a classic example of molecular recognition. The chirality of a ligand, such as this compound, is a critical determinant in this process, influencing both binding affinity and efficacy.

Detailed research into chiral morpholine derivatives has consistently demonstrated the profound impact of stereochemistry on their interaction with biological receptors. nih.govsigmaaldrich.com The spatial orientation of the substituent at the chiral center dictates how the molecule fits into the three-dimensional architecture of a receptor's binding pocket. For this compound, the (R)-configuration positions the furan-3-yl group in a specific orientation that can lead to favorable interactions with complementary amino acid residues within a receptor, while the (S)-enantiomer would present a different and potentially less favorable orientation.

Studies on analogous chiral morpholine derivatives have provided valuable insights into the stereoselectivity of receptor binding. For instance, investigations into bitopic ligands for the dopamine (B1211576) D3 receptor (D3R) revealed that a complete inversion of configuration at the chiral center of the morpholine ring is essential for optimal D3R binding. nih.gov Specifically, it was observed that the (2S,5S)-morpholine ring configuration was the only one tolerated for optimal D3R binding among the studied bitopic analogues. nih.gov This highlights the stringent stereochemical requirements for effective molecular recognition.

The significance of chirality is further underscored by binding affinity data for various chiral ligands at different receptor subtypes. Often, one enantiomer exhibits significantly higher affinity for a target receptor compared to its mirror image. This disparity in binding affinity directly translates to differences in biological activity. While specific binding data for this compound is not publicly available, data from structurally related compounds can be used to illustrate this principle. For example, in a series of 2,4-disubstituted morpholine derivatives developed as dopamine D4 receptor ligands, the spatial arrangement of the substituents was found to be crucial for affinity. acs.org

To exemplify the impact of chirality on receptor binding, the following table presents hypothetical binding affinity data for the enantiomers of a generic 3-aryl-morpholine derivative at different receptors, based on trends observed in the literature for similar compounds. nih.gov

| Compound | Receptor A (Ki in nM) | Receptor B (Ki in nM) | Receptor C (Ki in nM) |

|---|---|---|---|

| (R)-3-Aryl-morpholine | 15 | 250 | 80 |

| (S)-3-Aryl-morpholine | 300 | 45 | 150 |

Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher binding affinity. The data presented is illustrative and based on general principles observed for chiral molecules.

The furan (B31954) ring in this compound, being an aromatic heterocycle, can participate in various non-covalent interactions, including hydrogen bonding (via the oxygen atom) and π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a receptor's binding site. The (R)-configuration would orient this furan ring in a manner that could optimize these interactions, leading to a stable ligand-receptor complex. In contrast, the (S)-enantiomer might position the furan ring in a way that leads to steric clashes or prevents the formation of key interactions, resulting in lower binding affinity and reduced biological effect.

Computational modeling and docking studies are powerful tools to visualize and predict these interactions. nih.govnih.gov Such studies on similar morpholine derivatives have shown that the precise stereochemistry is vital for achieving the correct binding pose within the receptor active site. acs.org For this compound, a docking simulation would likely reveal specific hydrogen bonds, hydrophobic contacts, and aromatic interactions that are uniquely favorable for the (R)-enantiomer.

The synthesis of enantiomerically pure C-substituted morpholines is a significant area of research due to the established importance of chirality in their biological activity. ru.nlnih.govscribd.com The development of stereoselective synthetic methods allows for the preparation of specific enantiomers, such as this compound, enabling detailed investigations into their molecular recognition processes and pharmacological effects.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and molecular orbitals.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly useful for studying medium to large-sized molecules like (R)-3-(Furan-3-yl)morpholine. DFT methods are employed to optimize the molecular geometry, calculate electronic energies, and analyze the distribution of electron density. scispace.combenthamdirect.com

For derivatives containing morpholine (B109124) and furan (B31954) rings, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or larger, can predict bond lengths, bond angles, and dihedral angles. scispace.combenthamdirect.comscholaris.ca These calculations reveal how the furan and morpholine rings influence each other's geometry. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. scispace.comnih.gov A smaller gap generally suggests higher reactivity.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results for smaller systems or can be used to benchmark DFT calculations. For a molecule like this compound, ab initio calculations can be used to obtain very precise geometries and energies. asianpubs.orgepa.gov These methods are particularly valuable for studying systems where electron correlation effects are significant. For instance, ab initio calculations have been used to investigate the conformational preferences and electronic properties of related heterocyclic compounds. csic.esresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

The morpholine ring is known to exist in different conformations, primarily the chair and boat forms. researchgate.netacs.org The orientation of the substituent at the 3-position can be either axial or equatorial. Molecular Dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of this compound over time.

By simulating the motion of atoms based on a force field, MD simulations can map the potential energy surface and identify the most stable conformers and the energy barriers between them. Studies on morpholine itself have shown that the chair conformer with an equatorial N-H bond is generally the most stable. researchgate.netrsc.orgnih.govacs.org For this compound, the bulky furan group at the 3-position will significantly influence the conformational equilibrium. MD simulations can predict the preferred orientation (axial vs. equatorial) of the furan-3-yl group and how this preference might change in different solvent environments.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Spectroscopy: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of computational chemistry. nih.govarxiv.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical NMR spectra that can be compared with experimental data. arxiv.org This comparison helps in the assignment of peaks to specific atoms in the molecule, which can be challenging for complex structures. youtube.comyoutube.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using quantum chemical methods. researchgate.net These calculated frequencies correspond to the peaks in an Infrared (IR) spectrum. By comparing the computed IR spectrum with the experimental one, researchers can identify characteristic vibrational modes of the furan and morpholine rings and the C-N and C-O bonds within the this compound structure. globalresearchonline.netresearchgate.netopenaccesspub.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in an Ultraviolet-Visible (UV-Vis) spectrum. globalresearchonline.netrsc.org These calculations can predict the λmax values and help in understanding the nature of the electronic transitions (e.g., π→π* or n→π*) occurring in the molecule. researchgate.net

Computational Analysis of Reaction Mechanisms in Synthesis

Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. For the synthesis of this compound, computational studies can elucidate the pathways of key reaction steps. For example, DFT calculations have been used to study the mechanism of the aza-Piancatelli reaction, which involves the reaction of furan derivatives with amines. acs.org Such analyses can help in understanding the regioselectivity and stereoselectivity of the synthesis and can be used to optimize reaction conditions.

Electrostatic Potential and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of positive and negative potential. youtube.comuodiyala.edu.iqlibretexts.org

For this compound, the MEP would show negative potential (electron-rich regions) around the oxygen and nitrogen atoms of the morpholine ring and the oxygen of the furan ring, making these sites susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor regions) would indicate sites prone to nucleophilic attack. This analysis provides a qualitative prediction of the molecule's reactive sites. researchgate.netbohrium.com

Table of Calculated Properties for this compound (Illustrative)

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 2.1 D | DFT/B3LYP/6-31G(d) |

| ¹³C NMR Shift (Cα-furan) | 145 ppm | GIAO/DFT |

| IR Freq. (C-O-C morpholine) | 1100 cm⁻¹ | DFT/B3LYP/6-31G(d) |

Note: The values in this table are illustrative and would need to be obtained from specific computational studies on this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. wisdomlib.orgnih.gov This approach is founded on the principle that the molecular structure inherently contains the information that defines its properties. researchgate.netontosight.ai By quantifying structural characteristics into numerical values known as molecular descriptors, QSPR models can predict properties for which experimental data is unavailable, thereby accelerating research and development. nih.gov

A comprehensive search of current scientific literature did not yield specific QSPR studies conducted directly on This compound . However, QSPR and the closely related Quantitative Structure-Activity Relationship (QSAR) studies have been performed on various derivatives containing furan and morpholine moieties, providing a framework for how such an analysis could be approached for the target compound. researchgate.netacs.orgresearchgate.netpensoft.net

A hypothetical QSPR study for This compound and a series of its analogs would follow a standard workflow. nih.gov The first step involves calculating a wide array of molecular descriptors. These descriptors are numerical representations of the molecule's chemical information and can be categorized into several classes: researchgate.net

0D Descriptors: Based on the chemical formula, such as molecular weight and atom counts.

1D Descriptors: Based on fragments or functional groups, like the number of hydrogen bond donors or acceptors. ucsb.edu

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity.

3D Descriptors: Requiring the 3D coordinates of the atoms, these describe the molecule's shape, volume, and surface area.

Electronic Descriptors: Quantum chemical calculations are used to determine properties like dipole moment, polarizability, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ucsb.edu

Once calculated, these descriptors would be correlated with experimentally determined physicochemical properties using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. aidic.itgoogle.com Properties amenable to QSPR prediction are extensive and include: nih.govtandfonline.com

Boiling Point

Water Solubility

Vapor Pressure

n-Octanol-Water Partition Coefficient (logP)

Viscosity

Surface Tension

Dissociation Constant (pKa)

The resulting mathematical model is then rigorously validated to ensure its statistical significance and predictive power. nih.gov

To illustrate the concept, the following interactive table presents hypothetical data for a QSPR model predicting the n-octanol-water partition coefficient (logP), a measure of lipophilicity, for a series of furan-morpholine derivatives. In this illustrative model, logP is predicted based on two common descriptors: Molecular Weight (MW) and Topological Polar Surface Area (TPSA).

Hypothetical QSPR Model for Predicting logP This table is for illustrative purposes only. The data is not derived from experimental or published QSPR studies.

| Compound Name | Molecular Weight (MW) | Topological Polar Surface Area (TPSA) (Ų) | Predicted logP |

| This compound | 153.18 | 38.7 | 0.45 |

| (R)-3-(Furan-2-yl)morpholine | 153.18 | 38.7 | 0.42 |

| (R)-3-(Thiophen-3-yl)morpholine | 169.24 | 29.5 | 0.95 |

| (R)-3-(5-Methylfuran-3-yl)morpholine | 167.21 | 38.7 | 0.88 |

| (R)-3-(Furan-3-yl)piperidine | 151.21 | 12.5 | 1.50 |

Such a model, once properly developed and validated for This compound and its derivatives, could be a powerful tool for predicting the properties of new, unsynthesized compounds in the same chemical class, guiding further research efforts.

Molecular Interaction and Mechanistic Exploration

Investigation of Molecular Binding Mechanisms with Biological Macromolecules

The initial step in characterizing the pharmacological profile of a compound like (R)-3-(Furan-3-yl)morpholine involves a detailed study of its binding mechanisms to biological macromolecules.

In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental in determining the affinity of a ligand for a specific receptor. Competitive binding studies are a common approach where the compound of interest, this compound, would be tested for its ability to displace a known radiolabeled ligand from its receptor. The concentration of this compound that displaces 50% of the radioligand is known as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity.

Table 1: Hypothetical Competitive Binding Assay Data for this compound

| Target Receptor | Radioligand | IC50 (nM) of this compound | Calculated Ki (nM) |

|---|---|---|---|

| Receptor A | [3H]-Ligand X | 150 | 75 |

| Receptor B | [125I]-Ligand Y | >10,000 | >5,000 |

| Receptor C | [3H]-Ligand Z | 800 | 400 |

Note: This data is illustrative and not based on published experimental results for this compound.

Enzyme Inhibition Kinetic Studies

To investigate if this compound acts as an enzyme inhibitor, kinetic studies are performed. These experiments determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor constant (Ki). By measuring the rate of an enzymatic reaction at various substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated. Changes in the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the presence of this compound would reveal the mechanism of inhibition. researchgate.netkhanacademy.orgpressbooks.pubalrasheedcol.edu.iqnih.gov

Table 2: Illustrative Enzyme Inhibition Data for this compound

| Target Enzyme | Substrate | Type of Inhibition | Ki (µM) |

|---|---|---|---|

| Enzyme X | Substrate P | Competitive | 15 |

| Enzyme Y | Substrate Q | Non-competitive | 45 |

| Enzyme Z | Substrate R | No inhibition | >100 |

Note: This data is for illustrative purposes and does not represent actual experimental findings for this compound.

Protein-Ligand Interaction Studies

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into the binding kinetics and thermodynamics of protein-ligand interactions. SPR can determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. ITC directly measures the heat change upon binding, providing information on the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.

Identification and Characterization of Biological Targets at the Molecular Level

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action.

Target Deconvolution Strategies

Target deconvolution aims to identify the specific proteins to which a bioactive compound binds. rsc.orgnih.govnih.gov This can be a complex process, especially for compounds identified through phenotypic screening. rsc.org Strategies often involve a combination of computational and experimental approaches. In silico methods may predict potential targets based on structural similarity to known ligands. Experimental approaches can include proteomic techniques where changes in protein expression or modification in response to the compound are analyzed.

Affinity Chromatography-Based Approaches

Affinity chromatography is a powerful technique for isolating and identifying the molecular targets of a compound. nih.gov In this method, this compound would be chemically immobilized onto a solid support matrix. A cell lysate or tissue extract is then passed over this matrix. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry. This approach directly identifies proteins that physically interact with the compound of interest.

Mechanistic Insights into Cellular Pathway Modulation (without functional outcomes)

Detailed experimental evidence elucidating the specific cellular pathway modulation by this compound is not extensively documented in publicly accessible scientific literature. However, based on the structural motifs present, some theoretical postulations can be made. The morpholine (B109124) ring, a common scaffold in medicinal chemistry, is known to participate in various biological interactions. nih.govnih.gov Its presence suggests potential interactions with targets such as kinases, where the nitrogen and oxygen atoms can form hydrogen bonds with amino acid residues in the active site. nih.gov The central nervous system is a notable area where morpholine-containing compounds have been found to interact with various receptors. nih.gov

The furan (B31954) ring, an aromatic heterocycle, can engage in π-stacking interactions with aromatic amino acid residues of a biological target. ijabbr.com The specific substitution pattern of the furan-3-yl group in this compound would dictate the geometry of such interactions. Slight alterations in the substitution on the furan ring can lead to significant differences in biological activities, highlighting the sensitivity of these interactions. semanticscholar.org

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement

Design and Synthesis of Analogues and Derivatives

The synthesis of analogues of this compound would be a critical step in understanding its SAR. Modifications could be systematically introduced to both the morpholine and furan rings. For the morpholine moiety, substitution at the nitrogen atom is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. mdpi.com Introducing various alkyl or aryl groups could explore steric and electronic effects on target binding.

For the furan ring, modifications could include the introduction of substituents at other positions of the ring to probe for additional binding pockets. The synthesis of derivatives with alternative heterocyclic rings in place of furan could also be explored to understand the importance of the furan oxygen and the aromatic system for activity. researchgate.net The general synthesis of morpholine derivatives often involves the reaction of a primary amine with a diepoxide or a related strategy, which could be adapted for creating a library of analogues.

A hypothetical synthetic approach to analogues could involve the following general steps:

Synthesis of a substituted furan precursor.

Coupling of the furan moiety to a suitable morpholine precursor or a precursor that can be cyclized to form the morpholine ring.

Stereoselective synthesis to ensure the desired (R)-configuration at the 3-position of the morpholine ring.

Computational SAR and QSAR Modeling for Molecular Binding

In the absence of extensive experimental data, computational modeling provides a valuable tool for predicting the molecular interactions of this compound. Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR studies on related morpholine derivatives have been used to identify key structural features responsible for biological activity. researchgate.net

For this compound, a computational approach could involve:

Molecular Docking: Docking the compound into the binding sites of various potential biological targets (e.g., kinases, GPCRs) to predict binding modes and affinities.

Pharmacophore Modeling: Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and their spatial arrangement required for interaction with a hypothetical target.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-protein complex to assess the stability of the predicted binding mode.

These computational studies could guide the rational design of new analogues with potentially enhanced affinity and selectivity.

Allosteric Modulation Investigations

There is no direct evidence to suggest that this compound acts as an allosteric modulator. However, compounds containing furan and morpholine moieties have been identified as allosteric modulators of various receptors. For instance, certain furan-containing compounds have been shown to act as positive allosteric modulators (PAMs) of nicotinic acetylcholine (B1216132) receptors. nih.govnih.gov Similarly, some molecules with morpholine-like structures have been investigated as allosteric modulators of dopamine (B1211576) receptors. mdpi.com

Investigation into the potential allosteric activity of this compound would require specific experimental assays. These would typically involve measuring the effect of the compound on the binding and/or function of an orthosteric ligand for a particular receptor. A compound that modulates the orthosteric ligand's activity without competing for the same binding site is considered an allosteric modulator. mdpi.com

Investigation of Stereoselectivity in Biological Interactions

The "(R)-" designation in this compound indicates that it is a chiral molecule. Stereochemistry often plays a crucial role in the biological activity of compounds, as biological targets such as enzymes and receptors are themselves chiral. The differential interaction of enantiomers with their targets can lead to significant differences in potency, efficacy, and even the nature of the biological response.

For this compound, it is highly probable that its enantiomer, (S)-3-(Furan-3-yl)morpholine, would exhibit a different biological profile. The specific three-dimensional arrangement of the furan-3-yl group relative to the morpholine ring in the (R)-enantiomer will determine how it fits into a chiral binding pocket. A comparative study of the biological activities of both the (R)- and (S)-enantiomers would be essential to understand the stereochemical requirements for its interaction with any identified biological target.

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of (R)-3-(Furan-3-yl)morpholine. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS provides an exact mass measurement. This allows for the unambiguous determination of the compound's elemental composition, confirming its molecular formula, C₈H₁₁NO₂.

Beyond molecular formula confirmation, mass spectrometry provides critical structural information through the analysis of fragmentation patterns. libretexts.org In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺•) that is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation of this compound is expected to proceed through pathways dictated by the structural features of the morpholine (B109124) and furan (B31954) rings.

Key fragmentation pathways would likely involve:

Alpha-cleavage: The breaking of the bond adjacent to the nitrogen atom in the morpholine ring, a common pathway for amines, leading to the formation of a stable iminium ion.

Ring-opening and cleavage: The morpholine ring can undergo cleavage, particularly losing fragments like ethylene (B1197577) oxide.

Furan ring fragmentation: The furan ring itself can fragment, often by losing carbon monoxide (CO) or formyl radicals (CHO). ed.ac.uk

The analysis of these fragments helps to piece together the molecular structure, corroborating the identity of the compound.

| Predicted Fragment Ion | Proposed Structure/Origin | Significance |

| M⁺• (e.g., C₈H₁₁NO₂⁺•) | Intact molecular ion | Confirms molecular weight. |

| [M - H]⁺ | Loss of a hydrogen atom | Common fragmentation for amines. |

| [M - C₂H₄O]⁺• | Loss of ethylene oxide from the morpholine ring | Indicates the presence of the morpholine ether linkage. |

| [C₄H₄O]⁺• | Furan radical cation | Indicates the furan moiety. |

| [C₅H₈NO]⁺ | Result of alpha-cleavage at the C-C bond between the rings | Provides evidence for the connectivity between the furan and morpholine rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to map the precise connectivity of atoms in this compound.

1D NMR (¹H and ¹³C):

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show distinct signals for the protons on the furan ring and the aliphatic protons on the morpholine ring. The integration of these signals confirms the proton count in each environment.

¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The spectrum would display signals corresponding to the aromatic carbons of the furan ring and the aliphatic carbons of the morpholine ring.

2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, several 2D NMR techniques are employed. slideshare.netresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (³J-coupling). sdsu.educreative-biostructure.com It helps to trace the proton-proton connectivity within the morpholine and furan rings separately.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (¹J-coupling). sdsu.eduepfl.ch It is essential for assigning which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J-coupling). sdsu.eduepfl.ch HMBC is crucial for connecting the structural fragments, for instance, by showing a correlation between the proton at the 3-position of the morpholine ring and the carbons of the furan ring, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining the relative stereochemistry and conformation of the molecule, such as the chair conformation of the morpholine ring. researchgate.net

| Atom Position (Hypothetical) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D Correlations (COSY, HMBC) |

| Furan C2-H | ~7.4 | ~143 | COSY with Furan C4-H, C5-H; HMBC to Morpholine C3 |

| Furan C4-H | ~6.4 | ~110 | COSY with Furan C2-H, C5-H |

| Furan C5-H | ~7.4 | ~141 | COSY with Furan C2-H, C4-H |

| Morpholine N-H | Variable (broad) | - | - |

| Morpholine C2-H₂, C6-H₂ | 3.0 - 4.0 | ~67 (C-O), ~46 (C-N) | COSY between geminal and vicinal protons |

| Morpholine C3-H | 3.5 - 4.5 | ~55 | COSY with C2-H₂; HMBC to Furan C3, C2, C4 |

| Morpholine C5-H₂ | 2.5 - 3.5 | ~46 (C-N) | COSY between geminal and vicinal protons |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations. nih.gov The spectra for this compound would exhibit characteristic absorption bands corresponding to its key structural components.

N-H Stretch: A moderate absorption in the IR spectrum around 3300-3500 cm⁻¹ would indicate the secondary amine of the morpholine ring.

C-H Stretches: Aromatic C-H stretches from the furan ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring will appear just below 3000 cm⁻¹. researchgate.net

C=C Stretch: The carbon-carbon double bonds within the furan ring would produce characteristic bands in the 1500-1600 cm⁻¹ region.

C-O-C Stretch: A strong, characteristic band for the ether linkage (C-O-C) in the morpholine ring is expected in the fingerprint region, typically around 1100 cm⁻¹. researchgate.net

C-N Stretch: The amine C-N stretching vibration would also appear in the fingerprint region, generally between 1000-1250 cm⁻¹.

Raman spectroscopy provides complementary information, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. researchgate.net For instance, the symmetric vibrations of the furan ring might be more prominent in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Secondary Amine (N-H) | Stretching | 3300 - 3500 (medium) | Weak |

| Aromatic C-H (Furan) | Stretching | 3000 - 3100 (medium) | Strong |

| Aliphatic C-H (Morpholine) | Stretching | 2850 - 3000 (strong) | Strong |

| Aromatic C=C (Furan) | Stretching | 1500 - 1600 (variable) | Strong |

| Ether (C-O-C) | Asymmetric Stretch | 1070 - 1150 (strong) | Weak |

| Amine (C-N) | Stretching | 1000 - 1250 (medium) | Medium |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Separation

Since this compound is a chiral compound, verifying its enantiomeric purity is critical. Chiral chromatography is the gold standard for separating and quantifying enantiomers. nih.gov

High-Performance Liquid Chromatography (HPLC): This is the most common method for chiral separations. chiralpedia.com The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are highly effective for separating a wide range of chiral compounds, including furan derivatives. nih.gov By analyzing a sample and comparing the peak areas of the two enantiomers, the enantiomeric excess (ee) can be precisely calculated.

Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC is an alternative. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. This method can offer very high resolution and sensitivity.

| Parameter | Typical Chiral HPLC Conditions | Typical Chiral GC Conditions |

| Column | Polysaccharide-based (e.g., Chiralpak IA) or Cyclodextrin-based CSP | Cyclodextrin-derivative coated capillary column (e.g., Beta-DEX™) |

| Mobile Phase/Carrier Gas | Hexane/Isopropanol mixtures; or Methanol/Acetonitrile | Helium or Hydrogen |

| Detection | UV-Vis (e.g., at 220 nm for the furan chromophore) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Flow Rate/Temp Program | 0.5 - 1.5 mL/min | Temperature gradient (e.g., 100°C to 250°C) |

| Expected Result | Baseline separation of (R)- and (S)-enantiomers | Separation of enantiomer peaks with distinct retention times |

Spectroscopic Techniques for Investigating Molecular Interactions (e.g., fluorescence spectroscopy, circular dichroism)

Chiroptical spectroscopic techniques are essential for studying the three-dimensional structure of chiral molecules in solution.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. nih.gov Since enantiomers have mirror-image VCD spectra, this technique is a powerful tool for determining the absolute configuration of a chiral molecule without the need for crystallization. spectroscopyeurope.comnih.gov The experimental VCD spectrum of this compound would be compared to a spectrum predicted by density functional theory (DFT) calculations. A match between the experimental and calculated spectra provides a high-confidence assignment of the absolute (R) or (S) configuration. americanlaboratory.comnih.gov VCD is particularly sensitive to the molecule's conformation in solution. ru.nl

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet-visible region, arising from electronic transitions. The furan ring acts as a chromophore, making ECD a viable technique. Similar to VCD, the experimental ECD spectrum can be compared with theoretical calculations to help confirm the absolute configuration.

Crystallographic Techniques for Solid-State Characterization

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique provides precise information on bond lengths, bond angles, and torsional angles. sciencepublishinggroup.com

Crucially, for a chiral molecule, X-ray crystallography can unambiguously determine its absolute configuration through the anomalous dispersion effect, especially if a heavy atom is present in the structure or as a counter-ion in a salt form. The analysis would confirm the (R) configuration at the chiral center and reveal the preferred conformation of the morpholine ring (typically a chair conformation) in the crystal lattice. researchgate.net It also provides detailed information about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

Chemical Modifications and Derivatization Strategies

Functionalization of the Furan (B31954) Ring for Enhanced Properties

The furan ring is an electron-rich aromatic system, making it susceptible to various modifications, primarily through electrophilic substitution and metal-catalyzed cross-coupling reactions. These transformations can introduce a wide range of functional groups to alter the electronic and steric properties of the molecule.

Electrophilic aromatic substitution on furan rings occurs more readily than on benzene (B151609) and typically shows high regioselectivity. pearson.compearson.com For a 3-substituted furan, electrophilic attack preferentially occurs at the C2 or C5 positions, which are the most electron-rich and can better stabilize the intermediate carbocation (arenium ion). pearson.com

Common electrophilic substitution reactions applicable to the furan moiety include:

Halogenation: Bromination can be achieved using mild reagents like N-Bromosuccinimide (NBS) to introduce a bromine atom, a versatile handle for subsequent cross-coupling reactions.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the furan ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). organic-chemistry.orgwikipedia.orgchemistrysteps.com This aldehyde can then serve as a precursor for various other functional groups.

Friedel-Crafts Acylation: The introduction of an acyl group can be accomplished using an acid anhydride (B1165640) or acyl chloride in the presence of a Lewis acid catalyst. stackexchange.comgoogle.com Due to the sensitivity of the furan ring, milder catalysts such as boron trifluoride etherate (BF₃·OEt₂) are often preferred over stronger ones like aluminum chloride (AlCl₃) to prevent polymerization or ring-opening. stackexchange.com

| Reaction Type | Reagents & Conditions | Typical Position of Substitution | Resulting Functional Group |

| Bromination | N-Bromosuccinimide (NBS), Solvent (e.g., THF, CCl₄) | C2 or C5 | Bromo (-Br) |

| Vilsmeier-Haack | POCl₃, DMF; followed by H₂O workup | C2 or C5 | Formyl (-CHO) |

| Friedel-Crafts Acylation | Acetic Anhydride, BF₃·OEt₂ | C2 or C5 | Acetyl (-COCH₃) |

Table 7.1.1: Representative Electrophilic Substitution Reactions on the Furan Ring.

To form new carbon-carbon or carbon-heteroatom bonds, the furan ring can be functionalized using transition metal-catalyzed cross-coupling reactions. This typically requires prior installation of a halide (e.g., bromo or iodo group) or conversion to an organoboron species (e.g., boronic acid or ester).

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron reagent with an organic halide. organic-chemistry.orglibretexts.orgyoutube.com For instance, a 2-bromo-3-(furan-3-yl)morpholine derivative could be reacted with various aryl or vinyl boronic acids to introduce diverse substituents. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃, K₂CO₃), and a suitable solvent system. youtube.comyoutube.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. thieme-connect.comorganic-chemistry.orggold-chemistry.orgyoutube.com It is a powerful method for introducing alkynyl moieties onto the furan ring, which can serve as handles for further "click" chemistry reactions. organic-chemistry.orglibretexts.org

| Coupling Reaction | Substrates | Catalyst System | Base | Typical Product |

| Suzuki-Miyaura | Furan-halide + Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Na₂CO₃, K₃PO₄ | Furan-Aryl |

| Sonogashira | Furan-halide + Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | Furan-Alkynyl |

Table 7.1.2: Common Palladium-Catalyzed Cross-Coupling Reactions for Furan Functionalization.

Modifications of the Morpholine (B109124) Nitrogen and Alpha-Carbons

The morpholine ring contains a secondary amine that is a key site for derivatization, and the adjacent alpha-carbons offer possibilities for more advanced modifications.

The secondary amine of the morpholine ring is nucleophilic and can be readily modified through standard N-alkylation and N-acylation reactions.

N-Alkylation: This can be achieved by reacting (R)-3-(Furan-3-yl)morpholine with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to prevent quaternization. Reductive amination, reacting the morpholine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), is another mild and effective method for introducing alkyl substituents. youtube.com

N-Acylation: The morpholine nitrogen can be acylated using acid chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to form stable amide bonds. This modification can significantly alter the electronic properties and hydrogen bonding capacity of the molecule.

| Reaction Type | Reagents | Base | Product |

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, DIPEA | N-Alkyl Morpholine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | - | N-Alkyl Morpholine |

| N-Acylation | Acyl Chloride (RCOCl) | Et₃N, Pyridine | N-Acyl Morpholine (Amide) |

| Carbamate (B1207046) Formation | Alkyl Chloroformate | Et₃N, Pyridine | N-Carbamoyl Morpholine |

Table 7.2.1: Common Modifications of the Morpholine Nitrogen.

Direct functionalization of the carbons alpha to the morpholine nitrogen (C2 and C5) is more challenging but can provide access to unique derivatives. Methods for α-C–H functionalization often require specific directing groups or harsh conditions, such as deprotonation with strong bases followed by reaction with an electrophile. For instance, after N-protection (e.g., with a Boc group), it may be possible to achieve lithiation at an alpha-carbon followed by quenching with an electrophile.

Conjugation Strategies for Probe Development in Research

To study the biological behavior of this compound derivatives, they can be conjugated to reporter molecules such as fluorescent dyes or affinity tags like biotin (B1667282). nih.gov This creates chemical probes for use in techniques like fluorescence microscopy or affinity pull-down assays. The conjugation typically targets the nucleophilic morpholine nitrogen.

A fluorescent dye can be attached to the morpholine nitrogen, often via a linker to minimize steric hindrance. Amine-reactive dyes are commonly used for this purpose. researchgate.netnih.gov

Isothiocyanates: Dyes like Fluorescein isothiocyanate (FITC) react with the secondary amine to form a thiourea (B124793) linkage. researchgate.netpeptideweb.com

Succinimidyl Esters (NHS Esters): Dyes activated as NHS esters react with the amine to form a stable amide bond. This is a very common and efficient method for labeling. chemistrysteps.com

Dansyl Chloride: Reacts with secondary amines to form a highly fluorescent sulfonamide conjugate. researchgate.net

| Reactive Dye | Reactive Group | Linkage Formed | Typical Reaction pH |

| Fluorescein isothiocyanate (FITC) | Isothiocyanate (-NCS) | Thiourea | 9.0 - 9.5 |

| Rhodamine B NHS Ester | Succinimidyl Ester (-O-NHS) | Amide | 7.5 - 8.5 |

| Dansyl Chloride | Sulfonyl Chloride (-SO₂Cl) | Sulfonamide | 9.5 - 10.5 |

Table 7.3.1: Examples of Amine-Reactive Dyes for Conjugation.

Biotin is a high-affinity ligand for streptavidin and avidin, and its conjugation allows for detection and purification. nih.gov Biotinylation reagents are commercially available with various reactive groups and spacer arms. For labeling the morpholine nitrogen, NHS-activated biotins are highly effective. gbiosciences.comthermofisher.comglpbio.comabcam.com The NHS ester reacts with the secondary amine to form a stable amide bond, attaching the biotin tag to the molecule. gbiosciences.comthermofisher.com

Prodrug Design for Research Applications (without efficacy claims)

Prodrug strategies can be applied to this compound to investigate modifications of its physicochemical properties, such as lipophilicity or aqueous solubility, for research applications. These strategies involve creating a bioreversible derivative that can be converted back to the parent compound under specific conditions.

The secondary amine of the morpholine ring is an ideal handle for prodrug design. nih.gov

Carbamates: The morpholine nitrogen can be converted into a carbamate by reacting it with an appropriate chloroformate or by other methods. nih.govacs.orgacs.orgorganic-chemistry.org Carbamate prodrugs are often designed to be cleaved by esterase enzymes, releasing the parent amine, carbon dioxide, and an alcohol. acs.org This approach can increase lipophilicity.

Amides: While generally more stable than esters or carbamates, N-acyl derivatives (amides) can be designed as prodrugs if they are substrates for specific amidase enzymes. nih.gov

| Prodrug Linkage | Moiety to Attach | Potential Cleavage Mechanism | Change in Property |

| Carbamate | Acyloxyalkyl, Aryl | Esterase-mediated hydrolysis | Increased lipophilicity |

| Amide | Amino acid, Peptide | Peptidase/Amidase activity | Can modulate solubility/transport |

Table 7.4.1: Prodrug Strategies for the Morpholine Nitrogen.

Development of Linkers for Immobilization or Bioconjugation

To use this compound derivatives in applications like affinity chromatography or to attach them to larger biomolecules like proteins, a linker is required. tum.de The linker connects the small molecule to a solid support or a biological macromolecule. tum.de Heterobifunctional linkers, which have two different reactive groups, are particularly useful for this purpose. creative-biolabs.comrsc.orgthermofisher.com

The linker is typically attached to the morpholine nitrogen. One end of the linker contains an amine-reactive group (e.g., NHS ester) to couple with the morpholine, while the other end possesses a different reactive group for the subsequent attachment.

Common linker strategies include:

Linkers for Immobilization: For immobilization on a solid support (e.g., agarose (B213101) beads), a linker with a terminal amine, carboxyl, or alkyne group can be used. For example, after attaching a linker with a terminal alkyne to the morpholine nitrogen, the derivative can be "clicked" onto an azide-functionalized solid support via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Linkers for Bioconjugation: To conjugate the molecule to a protein, a heterobifunctional linker is ideal. For example, a linker with an NHS ester at one end (to react with the morpholine) and a maleimide (B117702) group at the other (to react with cysteine residues on a protein) allows for specific bioconjugation. thermofisher.com

| Linker Type | Reactive Group 1 (for Morpholine) | Reactive Group 2 (for Target) | Application |

| Amine-to-Thiol | NHS Ester | Maleimide | Protein Conjugation (via Cysteine) |

| Amine-to-Alkyne | NHS Ester | Alkyne | "Click" Chemistry, Immobilization |

| Amine-to-Carboxyl | Amine (on linker) | EDC/NHS activated Carboxyl | Immobilization on COOH-support |

| Cleavable Linker | NHS Ester | Disulfide, Ester | Reversible Immobilization/Conjugation |

Table 7.5.1: Examples of Linkers for Immobilization and Bioconjugation.

Cleavable linkers, containing moieties like disulfide bonds (cleaved by reducing agents) or esters (cleaved by esterases or pH changes), can also be employed. tum.denih.govresearchgate.netmdpi.comnih.gov This allows for the controlled release of the immobilized or conjugated molecule from its support or carrier, which is useful in chemical proteomics and drug delivery research. tum.de

Future Research Directions and Perspectives

Development of Novel Enantioselective Synthetic Routes

The synthesis of enantiomerically pure morpholines is a critical area of organic chemistry, given their prevalence in biologically active compounds. nih.gov While various methods exist for the synthesis of chiral morpholines, the development of novel, efficient, and scalable enantioselective routes specifically for (R)-3-(Furan-3-yl)morpholine remains a key objective. Future research will likely focus on catalytic asymmetric methods that avoid reliance on the chiral pool and offer access to either enantiomer. nih.gov

Promising strategies for exploration include:

Organocatalysis : The use of small chiral organic molecules as catalysts offers a powerful method for asymmetric synthesis. nih.govrsc.org Research into organocatalytic approaches, such as enantioselective halocyclization or tandem reactions, could provide direct and highly selective pathways to the target compound. rsc.org

Asymmetric Transfer Hydrogenation : This technique, employing chiral ruthenium catalysts, has proven effective for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org Adapting this methodology for furan-containing substrates could yield a highly efficient synthesis.

Enzyme-Catalyzed Reactions : Biocatalysis presents an environmentally friendly and highly selective alternative. The use of enzymes for kinetic resolution or asymmetric cyclization could provide access to this compound with exceptional enantiomeric purity.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Organocatalysis | Metal-free, readily available catalysts, operational simplicity. nih.gov | Design of catalysts for specific furan-substrate recognition. |

| Transition Metal Catalysis | High efficiency and turnover numbers, broad substrate scope. organic-chemistry.org | Development of ligands to control stereoselectivity in hydroamination/cyclization. organic-chemistry.org |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally benign. | Screening and engineering of enzymes for novel substrate acceptance. |

Exploration of Undiscovered Biological Targets and Mechanisms

The morpholine (B109124) scaffold is a core component of numerous FDA-approved drugs, exhibiting a wide range of biological activities. nih.govresearchgate.net Derivatives have been investigated as anticancer, anti-inflammatory, antiviral, and psychostimulant agents. researchgate.nete3s-conferences.orgresearchgate.net The furan (B31954) ring is also present in many bioactive compounds, contributing to interactions with various biological targets. nih.gov Consequently, this compound represents a promising starting point for discovering novel therapeutic agents.

Future research should be directed towards:

High-Throughput Screening : Unbiased screening of this compound against large panels of biological targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, could reveal unexpected activities.

Phenotypic Screening : Assessing the compound's effect on cellular models of disease (e.g., cancer cell lines, neuronal cultures) can identify novel biological functions without a preconceived target.

Mechanism of Action Studies : Once a biological activity is identified, in-depth studies will be necessary to elucidate the precise molecular mechanism. This could involve identifying direct protein targets, exploring effects on signaling pathways, and investigating potential roles as norepinephrine-dopamine reuptake inhibitors or serotonin (B10506) receptor agonists, similar to other morpholine derivatives. researchgate.net

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the discovery and optimization process. For this compound and its derivatives, integrating advanced computational methods can guide synthetic efforts and predict biological activities. mdpi.com

Key areas for future computational work include:

Quantitative Structure-Property Relationship (QSPR) Modeling : By developing QSPR models, researchers can predict various properties of designed analogues, such as binding affinity, solubility, or potential for corrosion inhibition, as has been done for other furan derivatives. researchgate.netdigitaloceanspaces.com

Machine Learning (ML) and Artificial Neural Networks (ANNs) : ML algorithms can be trained on existing data for furan and morpholine compounds to predict biological activities or toxicity profiles. mdpi.comresearchgate.net This can help prioritize the synthesis of the most promising new analogues.

Molecular Docking and Dynamics Simulations : These methods can be used to predict how this compound and its derivatives bind to specific protein targets, providing insights into structure-activity relationships (SAR) at the atomic level.

| Computational Method | Application Area | Predicted Outcome |

|---|---|---|

| QSPR | Lead Optimization | Physicochemical properties, biological activity. digitaloceanspaces.com |

| Machine Learning | Virtual Screening | Toxicity trends, target prediction. mdpi.comnih.gov |

| Molecular Docking | Mechanism of Action | Binding modes, interaction energies with biological targets. nih.gov |

Design of Next-Generation Analogues for Specific Molecular Interactions

Building upon a core scaffold to generate structurally diverse libraries is a proven strategy in medicinal chemistry. nih.gov this compound is an ideal candidate for the application of systematic chemical diversity to create next-generation analogues tailored for specific molecular interactions.

Future synthetic efforts should explore:

Substitution on the Furan Ring : Introducing substituents at different positions of the furan ring can modulate electronic properties and create new interaction points with biological targets. SAR studies on related furan-containing compounds have shown that such modifications can dramatically impact activity. nih.gov

Substitution on the Morpholine Ring : Modifying the morpholine nitrogen with various functional groups can alter the compound's pharmacokinetic profile. Furthermore, introducing substituents at other positions on the morpholine ring can explore new binding pockets. e3s-conferences.org

Scaffold Hopping and Bioisosteric Replacement : Replacing the furan ring with other five-membered heterocycles (e.g., thiophene, pyrrole) or the morpholine ring with related scaffolds (e.g., piperazine, thiomorpholine) could lead to analogues with improved properties.

Applications in Chemical Biology as Research Tools

Beyond therapeutic potential, chiral molecules like this compound can serve as valuable research tools in chemical biology. Their defined three-dimensional structure makes them excellent probes for investigating complex biological systems.

Future applications could involve:

Development of Chemical Probes : By functionalizing the molecule with reporter tags (e.g., fluorophores, biotin) or photoreactive groups, it can be converted into a chemical probe to identify and study its biological targets through techniques like affinity chromatography or photo-affinity labeling.

Fragment-Based Drug Discovery : The core structure of this compound can be used as a fragment in screening campaigns. Hits identified from fragment screening can then be elaborated into more potent and selective lead compounds.

Chiral Ligands in Asymmetric Catalysis : Chiral morpholines have been used as ligands in asymmetric catalysis. researchgate.net Investigating the potential of this compound and its derivatives as ligands for new catalytic transformations is a promising avenue of research.

Potential for Material Science Applications (e.g., as chiral building blocks)

Chiral molecules are fundamental building blocks for the creation of advanced materials with unique optical, electronic, and mechanical properties. acs.orgnih.gov The defined stereochemistry and rigid heterocyclic structure of this compound make it an intriguing candidate for applications in material science.

Prospective research directions include:

Synthesis of Chiral Polymers : The compound could be functionalized and polymerized to create chiral polymers. Such polymers can exhibit properties like the ability to rotate the plane of polarized light, making them useful for optical devices and sensors. rsc.org

Development of Chiral Stationary Phases : Immobilizing this compound or its derivatives onto a solid support could lead to new chiral stationary phases for enantioselective chromatography, used in the separation of other chiral molecules.

Formation of Supramolecular Assemblies : The hydrogen bonding capabilities of the morpholine nitrogen and oxygen, combined with the aromatic nature of the furan ring, could be exploited to form ordered, self-assembled supramolecular structures with emergent chiral properties.

Exploration of Novel Analytical Methodologies for Compound Characterization and Quantification in Complex Research Matrices

As this compound is explored in biological and material science contexts, the need for advanced analytical methods for its characterization and quantification will become critical. This is especially true for distinguishing and quantifying enantiomers in complex matrices like biological fluids or polymer mixtures. nih.gov

Future research should focus on developing and applying:

Enantioselective Chromatography : Advancing chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods will be essential for determining enantiomeric purity and quantifying the compound in various samples. gcms.cz

Mass Spectrometry (MS)-Based Methods : Techniques such as the kinetic method in tandem MS can allow for rapid and sensitive chiral quantification, even in the presence of impurities, by examining the dissociation of diastereomeric cluster ions. nih.govacs.org

Advanced NMR Spectroscopy : The use of chiral solvating agents or shift reagents in Nuclear Magnetic Resonance (NMR) spectroscopy can enable the differentiation and quantification of enantiomers. nih.gov Novel pulse sequences, like the J-compensated QHSQC, could be adapted for accurate quantification in complex drug matrices. nih.gov

Ultraviolet Photodissociation (UVPD) Mass Spectrometry : Combining UVPD with MS and artificial neural networks has shown potential for the simultaneous quantitative analysis of multiple chiral isomers, a technique that could be applied to complex mixtures containing this compound and its future analogues. frontiersin.org

Conclusion

Summary of Key Research Findings and Methodological Advancements

Detailed research focusing explicitly on (R)-3-(Furan-3-yl)morpholine is not extensively documented in publicly available literature. The scientific understanding of this compound is therefore largely inferred from the broader context of chiral C-substituted morpholines. The morpholine (B109124) ring is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs to enhance physicochemical properties and confer biological activity. nih.govnih.gov